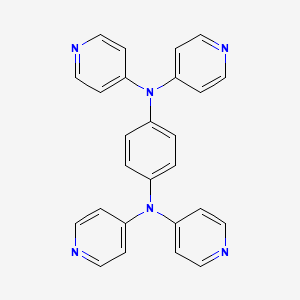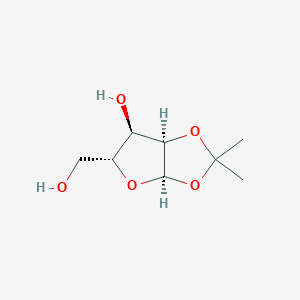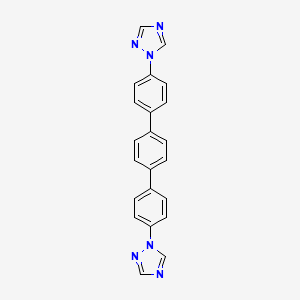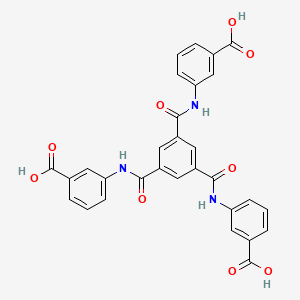![molecular formula C20H14N4 B8196602 1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene](/img/structure/B8196602.png)
1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene
Vue d'ensemble
Description
1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene is a useful research compound. Its molecular formula is C20H14N4 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Properties : This compound shows positive electrochemical redox transformations, with reversible transformation quinone-biradical occurring at positive potentials (Chugunov et al., 2020).
Spectral-Luminescence Properties : It exhibits polarization characteristics of fluorescence and phosphorescence, with transitions due to charge oscillation in the conjugated system (Marevtsev et al., 1985).
Anticancer Activity : Bis-benzimidazole derivatives, including this compound, have shown good to notable anticancer activity and are orally active molecules (Rashid, 2020).
Microporous Solid Material : A 3D Cobalt(II) coordination polymer with this compound shows potential as a functional microporous solid material due to specific channels for solvent molecules (Zhao et al., 2002).
Spectral and Structural Analysis : Studies have shown good agreement between experimental and theoretical absorption spectra, with optimized geometries reproducing crystal structural parameters (Li et al., 2013).
Supramolecular Chemistry : The compound forms a two-dimensional supramolecular layer, due to hydrogen bonds linking it to solvent molecules (Cui & Lan, 2007).
Coordination Polymers : Over the past 20 years, the compound has been used to create diverse and functional coordination polymers, ranging from crystalline to amorphous nanomaterials (Adarsh et al., 2016).
Corrosion Inhibition : A study revealed that certain derivatives are effective corrosion inhibitors for mild steel, with one compound showing a 93% inhibition performance (Chaouiki et al., 2020).
Hydrogen Storage and Fluorescent Emission : Metal-organic frameworks developed using this compound show potential for hydrogen storage and blue fluorescent emission at room temperature (Erer et al., 2014).
Electrochromic Properties : It has been shown that hydrogen bonding in polymers containing this compound can be controlled during in situ polymerization, affecting their electrochromic properties (Akpinar et al., 2012).
Propriétés
IUPAC Name |
1-[4-(benzimidazol-1-yl)phenyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-3-7-19-17(5-1)21-13-23(19)15-9-11-16(12-10-15)24-14-22-18-6-2-4-8-20(18)24/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKDWBBZAPRNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 4'',6'-diamino-5',5''-bis(4-carboxyphenyl)-](/img/structure/B8196531.png)


![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzoic acid](/img/structure/B8196557.png)


![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, 5'-(4-carboxyphenyl)-2'-hydroxy-](/img/structure/B8196564.png)


![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid](/img/structure/B8196597.png)
![10-(4-Chlorophenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B8196607.png)
![Rel-(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8196618.png)